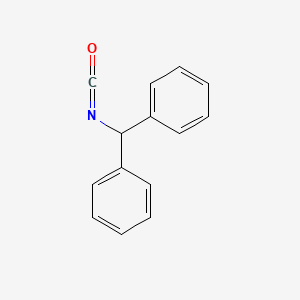

Diphenylmethyl isocyanate

Description

Conventional Synthetic Routes

The traditional and most established industrial method for synthesizing isocyanates, including Diphenylmethyl isocyanate, involves the use of phosgene (B1210022).

The primary industrial route for manufacturing isocyanates is through the phosgenation of amines. wikipedia.orgnih.gov In this process, the corresponding primary amine, Diphenylmethanamine, is treated with phosgene (COCl₂). The reaction proceeds through the formation of an intermediate carbamoyl (B1232498) chloride (R-NHCOCl), which subsequently eliminates hydrogen chloride upon heating to yield the final isocyanate product. wikipedia.orggoogle.com

This process can be carried out in either a liquid or gas phase. nih.gov The liquid-phase method often involves dissolving the amine in an inert solvent, such as chlorobenzene (B131634) or o-dichlorobenzene, and reacting it with phosgene, sometimes at low initial temperatures to form the carbamoyl chloride, followed by heating to complete the conversion to the isocyanate. google.comgoogle.com Gas-phase phosgenation involves vaporizing the amine and reacting it with gaseous phosgene at high temperatures (200–600 °C). nih.gov

Table 1: Key Components in Phosgene-Mediated Synthesis of this compound

| Role | Compound Name | Chemical Formula |

|---|---|---|

| Starting Material | Diphenylmethanamine | C₁₃H₁₃N |

| Reagent | Phosgene | COCl₂ |

| Intermediate | Diphenylmethylcarbamoyl chloride | C₁₄H₁₂ClNO |

| Final Product | This compound | C₁₄H₁₁NO |

| Byproduct | Hydrogen chloride | HCl |

Non-Phosgene Approaches for Isocyanate Generation

Growing safety and environmental concerns over the use of highly toxic phosgene have spurred significant research into alternative, non-phosgene synthetic routes. nih.govacs.orgionike.com These methods utilize different reagents and catalytic systems to generate the isocyanate functional group.

A prominent non-phosgene route is the reductive carbonylation of organic nitro compounds. wikipedia.orgukessays.com This method can produce isocyanates directly by reacting a nitro compound with carbon monoxide (CO), or indirectly by first forming a carbamate (B1207046) intermediate that is then thermally decomposed to the isocyanate. acs.orguniversiteitleiden.nl For the synthesis of this compound, the starting material would be a nitrated diphenylmethane (B89790) derivative.

The reaction is typically catalyzed by transition metal complexes, with palladium-based systems being extensively studied. wikipedia.orguniversiteitleiden.nlresearchgate.net The direct conversion releases carbon dioxide, while the indirect route, often performed in an alcohol solvent, produces a carbamate that can be isolated and subsequently cracked to yield the isocyanate and regenerate the alcohol. universiteitleiden.nl

Table 2: Catalyst Systems for Reductive Carbonylation of Aromatic Nitro Compounds

| Catalyst System | Ligand Type | Typical Conditions | Product Type |

|---|---|---|---|

| Palladium (Pd) complexes | Bidentate N- or P-donors | Methanol (B129727) solvent, acid cocatalyst | Carbamate intermediate ukessays.com |

| Rhodium (Rh) complexes | Homogeneous | High temperature and pressure | Carbamate intermediate acs.org |

| Ruthenium (Ru) complexes | Homogeneous | High temperature and pressure | Carbamate intermediate acs.org |

| Palladium (Pd) catalyst | None specified | Direct reaction with CO | Isocyanate + CO₂ wikipedia.org |

A mild and efficient method for generating isocyanates involves the oxidation of isonitriles (also known as isocyanides). nih.govorganic-chemistry.org A notable example of this transformation uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (B1165640) (TFAA). nih.govorganic-chemistry.orgacs.org The starting material for this synthesis would be diphenylmethyl isonitrile.

This reaction is typically rapid, often completed in minutes at low temperatures, and produces dimethyl sulfide (B99878) as the primary byproduct, which simplifies purification. nih.govorganic-chemistry.org The process is known for its high yields and tolerance of various functional groups. acs.org

Table 3: Oxidation of Various Isonitriles to Isocyanates using TFAA/DMSO

| Starting Isonitrile | Product Isocyanate | Yield (%) |

|---|---|---|

| tert-Butyl isonitrile | tert-Butyl isocyanate | 95% |

| Cyclohexyl isonitrile | Cyclohexyl isocyanate | 96% |

| Benzyl isonitrile | Benzyl isocyanate | 94% |

| Phenyl isonitrile | Phenyl isocyanate | 93% |

Data sourced from a study on the rapid synthesis of isocyanates, indicating the general applicability and high efficiency of the method. nih.govacs.org

Carboxylic acids can be converted into isocyanates through reactions that involve the loss of carbon dioxide. These transformations are typically variants of the Curtius rearrangement. wikipedia.orgorganic-chemistry.org In this pathway, a carboxylic acid, such as diphenylacetic acid, is first converted into an acyl azide (B81097). This intermediate is unstable and rearranges upon heating, losing nitrogen gas (N₂) to form the isocyanate. wikipedia.org

Modern one-pot procedures have been developed to streamline this process. For instance, the use of 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide (DMTN₃) catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) allows for a base-free, decarboxylative isocyanation of a range of carboxylic acids. organic-chemistry.org Another related, though less direct, transformation is the decarboxylative coupling between carboxylic acids and isocyanates to form amides. nih.govresearchgate.net

The Lossen rearrangement is a classic reaction that converts a hydroxamic acid, or more commonly an activated derivative thereof, into an isocyanate. wikipedia.orgnumberanalytics.com The starting material for producing this compound via this route would be a derivative of diphenylacetylhydroxamic acid.

The mechanism involves the rearrangement of an O-acylated, O-sulfonylated, or O-phosphorylated hydroxamic acid derivative, which is initiated by a base or heat. wikipedia.orgresearchgate.net The rearrangement releases a carboxylate anion and produces the isocyanate intermediate. wikipedia.org This method is versatile, and recent advancements have demonstrated that the rearrangement can sometimes be achieved directly from free hydroxamic acids under catalytic conditions, renewing interest in this pathway. researchgate.netunacademy.com

Table 4: Activating Approaches for the Lossen Rearrangement

| Activation Method | Activating Agent/Condition | Reference |

|---|---|---|

| O-Acylation | Acyl chlorides, Anhydrides | wikipedia.orgresearchgate.net |

| O-Sulfonylation | Sulfonyl chlorides (e.g., benzenesulfonyl chloride) | researchgate.netunacademy.com |

| Phosphorylation | Phosphorus-based reagents | unacademy.comnumberanalytics.com |

| Dehydration | Carbodiimides, Mitsunobu conditions | researchgate.net |

| Thermal | Heating hydroxamic acid in formamide | unacademy.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[isocyanato(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-11-15-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLKKFSDKDJGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401227 | |

| Record name | Diphenylmethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3066-44-2 | |

| Record name | Diphenylmethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (isocyanatomethylene)dibenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diphenylmethyl Isocyanate

Green Chemistry and Sustainable Synthesis Innovations

The synthesis of isocyanates, including diphenylmethyl isocyanate, is undergoing a significant transformation driven by the principles of green chemistry. Traditional manufacturing processes often rely on hazardous reagents like phosgene (B1210022) and petroleum-derived raw materials. rsc.orgwindows.net In response, research has intensified to develop sustainable and safer synthetic methodologies. These innovations focus on two primary areas: the development of novel catalytic pathways to improve efficiency and reduce waste, and the exploration of bio-based precursors and phosgene-free strategies to minimize environmental impact and enhance safety. windows.netnih.gov

Catalytic Pathways for Isocyanate Synthesis

The transition to greener isocyanate production heavily relies on advanced catalytic systems that can facilitate reactions under milder conditions with higher selectivity and yield. The non-phosgene route, which typically involves the thermal decomposition of carbamates to the corresponding isocyanate, is a major focus of catalyst development. windows.netnih.gov

Homogeneous transition metal catalysts, including those based on platinum (Pt), rhodium (Rh), ruthenium (Ru), and palladium (Pd), have been utilized for converting nitro compounds into carbamates, which are key intermediates. windows.netnih.gov However, the difficulty in recycling these homogeneous catalysts has spurred the development of heterogeneous alternatives. windows.netnih.gov Heterogeneous catalysts, such as Fe-Cu metal selenides supported on cerium and γ-Al2O3, offer easier separation and reuse. windows.net

For the critical step of carbamate (B1207046) decomposition, various metal catalysts have shown significant promise. Single-component metal catalysts, particularly those based on zinc, are noted for their high activity, cost-effectiveness, and broad substrate compatibility. nih.gov Composite catalysts are also being engineered to enhance isocyanate yield by incorporating a second metal to modify the active sites. nih.gov One study detailed the successful synthesis of phenyl isocyanate via the catalytic decomposition of methyl N-phenyl carbamate using a Bi2O3 catalyst, achieving a product yield of 78.5%. scite.ai The cyclotrimerization of aromatic isocyanates, a reaction used to form isocyanurates, can be catalyzed by nucleophilic anions, where the catalyst adds to the isocyanate carbon to initiate the process. researchgate.net

Table 1: Selected Catalytic Systems in Phosgene-Free Isocyanate Synthesis

| Catalyst System | Reaction Type | Precursor | Key Findings | Reference(s) |

|---|---|---|---|---|

| Zinc-based catalysts | Carbamate Decomposition | Carbamates | High activity, cost-effective, and compatible with various substrates. | nih.gov |

| Bi2O3 | Carbamate Decomposition | Methyl N-phenyl carbamate | Achieved 86.2% conversion and 78.5% yield of phenyl isocyanate. | scite.ai |

| Pd/Alumina | Carbamate Formation | Aniline / MDA | Used in a gas-liquid-solid system for the conversion of amine groups. | utwente.nl |

| Homogeneous Transition Metals (Pt, Rh, Ru, Pd) | Carbamate Synthesis | Nitro compounds | Effective for carbamate formation but catalyst recycling is challenging. | windows.netnih.gov |

| Heterogeneous Catalysts (e.g., Fe-Cu metal selenides) | Carbamate Synthesis | Nitro compounds | Developed to address the separation issues of homogeneous catalysts. | windows.net |

| Nucleophilic Anions | Cyclotrimerization | Aromatic isocyanates | Active catalysts for the formation of isocyanurates. | researchgate.net |

Bio-based Precursors and Phosgene-Free Strategies

A cornerstone of sustainable chemistry is the substitution of fossil fuel-based feedstocks with renewable alternatives. acs.org The polyurethane industry is increasingly exploring biomass as a source for both polyols and isocyanates to reduce its carbon footprint. rsc.orgacs.org Various biological precursors are being investigated for isocyanate synthesis, including carbohydrates (like cellulose (B213188) and starch), lignin, vegetable oils, amino acids, and furan (B31954) derivatives. acs.orgresearchgate.net Algae has also been identified as a promising feedstock, with methods being developed to produce isocyanates where all carbon atoms are derived from algal biomass. energy.gov These bio-based routes often dovetail with phosgene-free strategies, creating intrinsically safer and more environmentally benign processes. energy.govbloominglobal.com

The primary phosgene-free strategy involves the synthesis and subsequent thermal decomposition of carbamate intermediates. windows.netutwente.nlresearchgate.net This avoids the use of the highly toxic phosgene gas and corrosive byproducts like hydrogen chloride. windows.netnih.gov Several pathways to the carbamate intermediate have been developed:

The Urea (B33335) Method: This route uses urea and an amine (like 4,4'-Methylenedianiline, or MDA) to form a carbamate, which is then decomposed to the isocyanate. utwente.nlresearchgate.net A major breakthrough was recently announced in China with the successful industrial trial of a phosgene-free process to produce diphenylmethane (B89790) diisocyanate (MDI) using aniline, urea, and formaldehyde (B43269) as feedstocks. bloominglobal.com This method is noted for its lower raw material costs, enhanced safety, and simplified production process compared to the traditional phosgene route. bloominglobal.com

The Dimethyl Carbonate (DMC) Method: DMC can be used to convert amines into methyl carbamates. researchgate.net These carbamates can then be decomposed to produce isocyanates. researchgate.net This process is considered an environmentally benign route. researchgate.net

Reductive Carbonylation of Nitro Compounds: This method involves reacting nitro compounds with carbon monoxide in the presence of a catalyst to form a carbamate intermediate, which is then thermally decomposed. windows.netnih.gov

These phosgene-free routes are not only safer but also offer technical advantages, such as simplifying separation and purification steps, thereby improving final product quality. windows.net Research has demonstrated that a non-phosgene route for MDI production is both technically feasible and economically attractive for new plant designs. utwente.nlresearchgate.net

Reaction Pathways and Mechanistic Studies of Diphenylmethyl Isocyanate

Nucleophilic Addition Reactions

The carbon atom of the isocyanate group in diphenylmethyl isocyanate is electron-deficient and thus readily attacked by nucleophiles. These reactions typically involve the addition of a compound containing an active hydrogen atom, such as an alcohol, amine, or thiol, across the N=C double bond.

The reaction between this compound and an alcohol results in the formation of a urethane (B1682113) (also known as a carbamate). This reaction is a cornerstone of polyurethane chemistry. kuleuven.besemanticscholar.org The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is followed by the transfer of the hydroxyl proton to the nitrogen atom of the isocyanate, yielding the stable urethane linkage. kuleuven.be

Kinetic studies on analogous isocyanate-alcohol reactions reveal several key findings. The reaction rate is significantly influenced by the structure of the alcohol. Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance around the hydroxyl group. kuleuven.beresearchgate.net For instance, studies on the reaction of diisocyanates with various alcohols have shown that the rate constant for the reaction with a primary hydroxyl group can be approximately four times higher than that with a secondary hydroxyl group. researchgate.net

The reaction can be catalyzed by a variety of compounds, including tertiary amines and organometallic compounds, which enhance the reaction rate. gvchem.coml-i.co.uk However, the reaction also proceeds without a catalyst, especially at elevated temperatures. Theoretical and experimental studies suggest that the reaction can be facilitated by the alcohol itself, acting as a catalyst through a multimolecular mechanism where alcohol clusters are involved in the transition state. kuleuven.bemdpi.com An excess of either the isocyanate or the alcohol can also influence the reaction kinetics and mechanism, often leading to lower activation energies compared to stoichiometric reactions. mdpi.comresearchgate.net

Table 1: Factors Influencing Urethane Formation from Isocyanates and Alcohols

| Factor | Observation | Scientific Rationale |

|---|---|---|

| Alcohol Structure | Primary alcohols react faster than secondary alcohols. kuleuven.beresearchgate.net | Less steric hindrance around the primary hydroxyl group allows for easier nucleophilic attack on the isocyanate carbon. poliuretanos.net |

| Catalysis | Tertiary amines and organometallic compounds increase the reaction rate. gvchem.coml-i.co.uk | Catalysts can activate either the isocyanate group or the alcohol's hydroxyl group, lowering the activation energy of the reaction. google.com |

| Reactant Concentration | Excess alcohol can accelerate the reaction. kuleuven.bemdpi.com | Alcohol molecules can form hydrogen-bonded aggregates that participate in the reaction, creating a more favorable, lower-energy transition state. kuleuven.be |

| Temperature | Higher temperatures increase the reaction rate. | Provides the necessary activation energy for the reaction to proceed, particularly in uncatalyzed systems. |

When this compound reacts with a primary or secondary amine, a substituted urea (B33335) is formed. This reaction is generally very fast, often proceeding more rapidly than the corresponding reaction with alcohols, and typically does not require a catalyst. poliuretanos.netresearchgate.net The mechanism is analogous to urethane formation, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon, followed by proton transfer to the isocyanate nitrogen. aub.edu.lb

The reactivity of amines with isocyanates is dependent on their structure and basicity. poliuretanos.netaub.edu.lb Aliphatic amines are generally more reactive than aromatic amines due to their higher basicity. poliuretanos.net Within a molecule containing both primary and secondary amine groups, the primary amine is typically more reactive towards an isocyanate, although steric factors can influence this selectivity. researchgate.net Studies on competitive derivatization reactions have shown a consistent order of reactivity for secondary amines with various isocyanates, which is influenced by both electronic and steric effects of the substituents on the amine. nih.gov The reaction environment, such as the solvent used, can also modify the relative reactivity of different amines. nih.gov

Table 2: Relative Reactivity of Nucleophiles with Isocyanates

| Nucleophile Type | Product | General Reactivity |

|---|---|---|

| Primary/Secondary Amine | Substituted Urea | Very High |

| Primary/Secondary Alcohol | Urethane | Moderate |

| Thiol | Thiocarbamate | Moderate to Low |

The reaction of this compound with a thiol (a compound containing an -SH group) yields a thiocarbamate. This reaction proceeds via nucleophilic addition of the sulfur atom of the thiol to the carbonyl carbon of the isocyanate group. semanticscholar.org The formation of S-alkyl thiocarbamates from thiols and isocyanates is a known synthetic route, although alternative methods using reagents like carbon dioxide or carbon monoxide in the presence of amines and thiols are also prevalent. organic-chemistry.orgorganic-chemistry.org The reactivity of thiols is generally considered to be intermediate between that of amines and alcohols.

A multicomponent synthesis approach has been described for producing S-diphenylmethyl dithiocarbamates, which involves the reaction of an amine and carbon disulfide to form a dithiocarbamic acid intermediate that then reacts further. acs.org While this produces a related dithiocarbamate (B8719985) structure, the fundamental reactivity of the thiol or thiolate group towards an electrophilic carbon center is highlighted.

Urea Formation with Amines.

Polymerization and Oligomerization Phenomena

Under specific conditions, typically involving catalysts and/or elevated temperatures, the isocyanate group of this compound can react with other isocyanate molecules to form dimers, trimers, and higher oligomers.

In the presence of suitable catalysts, this compound can undergo cyclotrimerization, where three isocyanate molecules react to form a highly stable, six-membered heterocyclic ring known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). utwente.nl This reaction is a type of anionic polymerization. nih.gov

The process is typically initiated by a potent nucleophile, such as a carboxylate anion (e.g., potassium acetate), phenolate, or alkoxide. nih.govrsc.org The catalyst attacks the carbonyl carbon of an isocyanate molecule, forming an anionic intermediate. This intermediate then sequentially adds two more isocyanate molecules in a stepwise fashion, ultimately leading to cyclization and regeneration of the catalyst. utwente.nlnih.gov The formation of the isocyanurate ring is an effective way to create cross-links in polyurethane systems, enhancing thermal stability and flame retardancy. nih.gov Various catalysts, including cesium fluoride (B91410) and tetraalkylammonium fluorides, have been shown to be highly active for isocyanate trimerization, allowing the reaction to proceed under mild conditions. googleapis.com

This compound can also undergo dimerization to form a four-membered ring structure known as a uretidinedione (or uretdione). This reaction involves the [2+2] cycloaddition of two isocyanate groups. nih.govsci-hub.st The dimerization is often a reversible process and can be catalyzed by various compounds, particularly phosphines like triethylphosphine (B1216732) or tributylphosphine. sci-hub.st

Kinetic studies on the dimerization of phenyl isocyanate have shown that the reaction is reversible and that the forward reaction is second-order with respect to the isocyanate. sci-hub.st For diisocyanates like 4,4'-Methylene diphenyl diisocyanate (MDI), dimerization is a known side reaction that can occur during storage, leading to the formation of insoluble products. nih.govresearchgate.net The stability of the dimer is temperature-dependent, and it can dissociate back to the monomeric isocyanate at elevated temperatures. sci-hub.st The use of specific dimerization catalysts allows for the controlled production of these dimers. google.com

Trimerization to Isocyanurates.

Reaction Kinetics and Catalysis

The study of reaction kinetics for this compound, like other aromatic isocyanates, is crucial for controlling its transformations, particularly in the synthesis of urethanes. The rate of these reactions is highly sensitive to reactant concentrations, catalysts, and the solvent environment.

The reaction of an isocyanate with an alcohol to form a urethane is fundamental to polyurethane chemistry. Early investigations into these reactions, often conducted with roughly equimolar concentrations of reactants, suggested that the process follows second-order kinetics—first order with respect to the isocyanate and first order with respect to the alcohol. kuleuven.be The mathematical representation of this, the rate law, describes how the reaction rate depends on the concentration of the reactants. lumenlearning.com

However, detailed kinetic studies revealed that this simple second-order model is often an oversimplification. kuleuven.be Deviations are particularly prominent at high alcohol concentrations. This is attributed to the self-association of alcohol molecules via hydrogen bonding to form dimers, trimers, and higher-order polymers. kuleuven.benih.gov These alcohol aggregates can exhibit different reactivities compared to monomeric alcohol, leading to a more complex kinetic profile where the reaction order with respect to the alcohol can appear to be greater than one. kuleuven.beugent.be

To simplify the kinetic analysis and circumvent the complexities of alcohol self-association, reactions are frequently studied under pseudo-first-order regimes . researchgate.net This experimental design involves using a large molar excess of one reactant, typically the alcohol. researchgate.netresearchgate.net By keeping the alcohol concentration high and therefore effectively constant throughout the reaction, the rate becomes dependent only on the concentration of the isocyanate. researchgate.net This allows for the determination of a pseudo-first-order rate constant (k'), which simplifies the analysis and provides valuable comparative data on isocyanate reactivity. researchgate.net

For instance, kinetic studies on the structurally related 4,4'-diphenylmethane diisocyanate (4,4'-MDI) and 2,4'-diphenylmethane diisocyanate (2,4'-MDI) highlight the utility of this approach. By reacting these diisocyanates with a large excess of various alcohols, researchers have determined the pseudo-first-order rate constants, revealing significant differences in the reactivity of the isocyanate groups based on their position (para vs. ortho) and the structure of the alcohol. researchgate.net

Interactive Table: Pseudo-First-Order Rate Constants for MDI Isomers

The following table presents pseudo-first-order rate constants for the reaction of MDI isomers with various alcohols in toluene (B28343) at 80°C, illustrating the impact of molecular structure on reactivity. researchgate.net

| Alcohol | Reacting Isocyanate Group | Pseudo-First-Order Rate Constant (k') x 10³ (min⁻¹) |

| 1-Propanol | 4-NCO (of 4,4'-MDI) | 33.6 |

| 4-NCO (of 2,4'-MDI) | 30.6 | |

| 2-NCO (of 2,4'-MDI) | 6.4 | |

| 2-Propanol | 4-NCO (of 4,4'-MDI) | 10.5 |

| 4-NCO (of 2,4'-MDI) | 9.3 | |

| 2-NCO (of 2,4'-MDI) | 1.5 | |

| 1-Hexanol | 4-NCO (of 4,4'-MDI) | 37.6 |

| 4-NCO (of 2,4'-MDI) | 34.1 | |

| 2-NCO (of 2,4'-MDI) | 7.2 | |

| 2-Hexanol | 4-NCO (of 4,4'-MDI) | 7.9 |

| 4-NCO (of 2,4'-MDI) | 7.0 | |

| 2-NCO (of 2,4'-MDI) | 1.1 |

The rate of the isocyanate-alcohol reaction can be significantly accelerated by catalysts. The choice of catalyst can influence not only the reaction speed but also the selectivity and the formation of side products.

Tertiary Amine Catalysis : Tertiary amines are widely used and effective catalysts for urethane formation. gvchem.comresearchgate.net Their catalytic activity is primarily dependent on their basicity and the degree of steric hindrance around the nitrogen atom. gvchem.compoliuretanos.com.br Highly basic amines with low steric hindrance, such as triethylenediamine (DABCO), exhibit strong catalytic activity. gvchem.comresearchgate.net Two main mechanisms have been proposed for tertiary amine catalysis. One mechanism suggests the formation of an activated complex between the tertiary amine and the isocyanate, which is then more susceptible to nucleophilic attack by the alcohol. poliuretanos.com.br An alternative mechanism proposes that the amine forms a hydrogen-bonded complex with the alcohol, increasing the alcohol's nucleophilicity. poliuretanos.com.br

Organometallic Catalysis : Organometallic compounds, particularly tin derivatives like dibutyltin (B87310) dilaurate (DBTDL), are highly efficient catalysts. researchgate.net They are often more active than tertiary amines. The mechanism is believed to involve the formation of a ternary complex between the catalyst, the alcohol, and the isocyanate, which facilitates the reaction. Organometallic catalysts can also level the reactivities of different functional groups, which is particularly relevant for diisocyanates where one group might be inherently more reactive than the other. researchgate.net

Acid Catalysis : The role of acid catalysis is more complex. While the hydrolysis of some aliphatic isocyanates can be acid-catalyzed, likely through pre-equilibrium protonation of the isocyanate, the urethane reaction itself is not typically promoted by strong acids. rsc.org In fact, under strongly acidic conditions, carbamates can be cleaved to generate isocyanate cations. researchgate.net However, general base catalysis, where a second molecule of a weak base (like water or another alcohol molecule) facilitates proton transfer, is a key feature of the "uncatalyzed" reaction. rsc.org

The solvent in which the reaction is conducted can have a profound impact on the reaction rate and mechanism. kuleuven.beweebly.com The polarity and hydrogen-bonding capability of the solvent are key factors. researchgate.net

Generally, an increase in solvent polarity leads to an increase in the reaction rate. researchgate.netresearchgate.net This is because the transition state of the isocyanate-alcohol addition is more polar than the reactants, and a polar solvent stabilizes this transition state, thereby lowering the activation energy.

However, solvents capable of forming strong hydrogen bonds (e.g., other alcohols, ethers) can complicate the kinetics. kuleuven.beresearchgate.net These solvents can engage in specific solvation, forming hydrogen-bonded complexes with the alcohol reactant. This can reduce the concentration of "free" alcohol available to react, potentially slowing the reaction or altering the reaction order. kuleuven.be In industrial applications, inert, aprotic solvents are often used to maintain better control over the reaction and prevent undesirable side reactions or insolubility issues. google.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, and its application to Diphenylmethyl isocyanate and its derivatives is crucial for confirming their chemical identity and understanding their complex structures.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in defining the molecular architecture of this compound.

In one study, the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) showed a singlet at 5.80 ppm, which is attributed to the single proton of the methine group (CH). arkat-usa.org The ten protons of the two phenyl groups appear as a multiplet in the range of 7.29-7.31 ppm. arkat-usa.org These chemical shifts are characteristic and provide clear evidence for the compound's structure.

The ¹³C NMR spectrum further corroborates the structure. For a related compound, 4,4'-Methylene diphenyl diisocyanate (MDI), the ¹³C NMR spectrum in CDCl₃ exhibits signals at 138.37 ppm, 131.68 ppm, 124.94 ppm, and 40.72 ppm. nih.gov While not identical to this compound, these values for a similar diphenylmethane (B89790) core are instructive. For this compound itself, the methine carbon and the carbons of the phenyl rings would be expected at distinct chemical shifts, providing a unique fingerprint of the molecule. arkat-usa.org

Table 1: ¹H and ¹³C NMR Data for this compound and Related Compounds

| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| This compound | ¹H | CDCl₃ | 5.80 | s | Methine-CH | arkat-usa.org |

| This compound | ¹H | CDCl₃ | 7.29-7.31 | m | Phenyl-H | arkat-usa.org |

| 4,4'-Methylene diphenyl diisocyanate | ¹³C | CDCl₃ | 138.37 | Aromatic C | nih.gov | |

| 4,4'-Methylene diphenyl diisocyanate | ¹³C | CDCl₃ | 131.68 | Aromatic C | nih.gov | |

| 4,4'-Methylene diphenyl diisocyanate | ¹³C | CDCl₃ | 124.94 | Isocyanate C=O | nih.gov | |

| 4,4'-Methylene diphenyl diisocyanate | ¹³C | CDCl₃ | 40.72 | Methylene-CH₂ | nih.gov | |

| 3-Diphenylmethylpyrido[1,2-a] arkat-usa.orgnih.govchemicalbook.comtriazine-2,4-dione | ¹³C | CDCl₃ | 60.3 | Methine-C | arkat-usa.org | |

| 3-Diphenylmethylpyrido[1,2-a] arkat-usa.orgnih.govchemicalbook.comtriazine-2,4-dione | ¹³C | CDCl₃ | 126.7-127.9 | Phenyl-C | arkat-usa.org |

Note: "s" denotes a singlet and "m" denotes a multiplet.

For more complex molecules derived from this compound, such as its adducts and polymers, one-dimensional NMR spectra can become crowded and difficult to interpret. In these cases, two-dimensional (2D) NMR techniques are invaluable. ipb.pt

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful. numberanalytics.com HSQC correlates the chemical shifts of protons directly bonded to heteronuclei like ¹³C, while HMBC reveals correlations between protons and carbons that are two or three bonds away. numberanalytics.com

For instance, in the characterization of a cycloaddition product of this compound with 2-pyridyl isocyanate, HMBC was used to assign the complex structure of the resulting 3-substituted pyrido[1,2-a] arkat-usa.orgnih.govchemicalbook.comtriazine-2,4-dione. arkat-usa.org Similarly, 2D NMR has been effectively used to study the covalent bond formation between polymeric methylene (B1212753) diphenyl diisocyanate (pMDI) and wood polymers, identifying new carbamate (B1207046) linkages. usda.gov These advanced techniques provide unambiguous evidence of connectivity within complex molecular assemblies. ipb.ptusda.gov

¹H and ¹³C NMR for Structural Elucidation.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and monitoring chemical changes.

The isocyanate (–N=C=O) functional group has a very strong and characteristic absorption band in the IR spectrum. remspec.com This band, corresponding to the asymmetric stretching vibration of the N=C=O group, typically appears in the region of 2250–2285 cm⁻¹. remspec.com

For this compound, a strong absorption band is observed at 2255 cm⁻¹ in the neat film. arkat-usa.org In an argon matrix, this peak is observed at 2262 cm⁻¹. arkat-usa.org The presence of this intense and sharp peak is a definitive indicator of the isocyanate group. remspec.com Raman spectroscopy can also be used to identify the isocyanate group, though the signal may be weaker than in the IR spectrum. azom.com

Table 2: Characteristic Vibrational Frequencies for the Isocyanate Group in this compound

| Spectroscopic Technique | Medium | Wavenumber (cm⁻¹) | Assignment | Reference |

| Infrared (IR) | Neat Film | 2255 | Asymmetric N=C=O stretch | arkat-usa.org |

| Infrared (IR) | Argon Matrix | 2262 | Asymmetric N=C=O stretch | arkat-usa.org |

| Infrared (IR) | General | 2250-2285 | Asymmetric N=C=O stretch | remspec.com |

The distinctiveness of the isocyanate peak in the IR spectrum makes it an excellent marker for monitoring the progress of reactions involving this compound. remspec.com As the isocyanate group reacts, for example, with an alcohol to form a urethane (B1682113), the intensity of the peak at ~2270 cm⁻¹ will decrease. researchgate.netresearchgate.net

This principle is widely used in kinetic studies and for ensuring the completion of a reaction. researchgate.net By collecting IR spectra at regular intervals, a graph of the isocyanate peak area versus time can be generated, providing a clear picture of the reaction kinetics. remspec.comresearchgate.net This method has been successfully applied to monitor various isocyanate reactions, including polymerization to form polyurethanes. researchgate.net Both fiber-optic FT-IR probes and in-situ Raman spectroscopy can be employed for real-time monitoring of such reactions. researchgate.netspectroscopyonline.comnih.gov

In polymers derived from this compound, such as polyurethanes, intermolecular interactions, particularly hydrogen bonding, play a crucial role in determining the material's properties. Vibrational spectroscopy is highly sensitive to these interactions.

In polyurethanes, the urethane linkage (–NH–C(=O)–O–) can form hydrogen bonds between the N–H group (proton donor) and the carbonyl group (C=O) or the ether oxygen of the polyol segment (proton acceptors). The formation of these hydrogen bonds causes a shift in the vibrational frequencies of the involved groups.

For instance, the C=O stretching vibration in the IR spectrum, which appears at higher frequencies for "free" (non-hydrogen-bonded) carbonyl groups, shifts to lower frequencies upon hydrogen bonding. jatm.com.br Similarly, the N–H stretching vibration is also affected. By analyzing the carbonyl and N–H regions of the IR or Raman spectrum, the extent and nature of hydrogen bonding in the polymer can be assessed. jatm.com.brresearchgate.net This information is vital for understanding the morphology and mechanical behavior of the resulting polymer.

Monitoring Reaction Progression and Product Formation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is indispensable for determining molecular weights, elucidating structures, and quantifying compounds related to this compound.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of a molecule to several decimal places, yielding a precise or "exact mass". bioanalysis-zone.com This capability allows for the determination of a molecule's elemental composition from its mass alone. tecnofrom.comresearchgate.net For this compound's more common isomer, 4,4'-Methylene diphenyl diisocyanate (MDI), the monoisotopic mass is calculated to be 250.074227566 Da. nih.gov The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, a feat not possible with conventional MS. bioanalysis-zone.comlcms.cz This precision is critical for confirming the identity of this compound and its reaction products in complex mixtures. tecnofrom.com Instruments like Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) provide the high resolving power necessary for these measurements. researchgate.netlcms.cz

Table 1: Theoretical Mass Data for 4,4'-Methylene diphenyl diisocyanate

| Property | Value |

| Molecular Formula | C₁₅H₁₀N₂O₂ |

| Average Mass | 250.25 g/mol |

| Monoisotopic Mass | 250.074227566 Da |

This table presents the theoretical mass values for the 4,4'-MDI isomer, which are foundational for its identification via high-resolution mass spectrometry. nih.gov

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures containing this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing the volatile precursors and degradation products of this compound, such as its corresponding diamine, methylenedianiline (MDA). nih.govnih.gov For instance, GC-MS has been used to quantify MDA as a metabolite in biological samples after acid hydrolysis. researchgate.net The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the column, and the mass spectrometer then provides identification and quantification of the eluted compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective method for the analysis of isocyanates, which often require derivatization to improve stability and chromatographic performance. ebi.ac.uknih.gov LC-MS/MS, a tandem MS approach, enhances selectivity and is used for the detection and quantification of a wide range of diisocyanates. researchgate.net This method has been optimized for the analysis of residual isocyanates and amines in polyurethane products. nih.govdiva-portal.org The combination of liquid chromatography with mass spectrometry allows for the analysis of non-volatile and thermally labile compounds, which is crucial for many isocyanate derivatives. diva-portal.orgnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a key technique for the characterization of synthetic polymers and oligomers derived from this compound. core.ac.ukresearchgate.netbruker.com This soft ionization technique allows for the analysis of large, non-volatile macromolecules without significant fragmentation. researchgate.net

In the analysis of polyurethanes made from MDI, MALDI-TOF MS can determine absolute molecular weights, end-group functionalities, and molecular weight distributions. nih.govbruker.com Studies have utilized MALDI-TOF MS to monitor the composition of materials during polymerization reactions. researchgate.net For example, it has been used to investigate MDI-based prepolymers and copolymers, revealing the sequence of monomer units and the structure of the polymer backbone. nih.gov Derivatization of the isocyanate groups, for instance with methanol (B129727) to form stable urethanes, can facilitate MALDI analysis and prevent decomposition. nih.govresearchgate.net

Hyphenated Techniques (GC-MS, LC-MS) for Purity and Product Analysis.

X-ray Based Spectroscopic Methods for Derived Materials

X-ray Fluorescence (XRF) spectroscopy is an analytical technique used to determine the elemental composition of materials. horiba.com It is a non-destructive method applicable to a wide variety of sample types, including solids and powders. horiba.combruker.com While XRF provides information on the elements present rather than the molecular compounds, it can be valuable for analyzing materials derived from this compound. dtic.mil For example, in polyurethane or other polymer formulations, XRF can quantify the presence of elements from catalysts, additives, or inorganic fillers. The technique works by irradiating a sample with high-energy X-rays, causing the atoms within the sample to emit characteristic "fluorescent" X-rays, which act as a fingerprint for each element present. bruker.com Both Wavelength Dispersive XRF (WDXRF) and Energy Dispersive XRF (EDXRF) are used for this purpose. horiba.comdtic.mil

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental to the analysis of this compound, its isomers, and its many reaction products.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the quantitative analysis of isocyanates. researchgate.net Due to the high reactivity of the isocyanate group (-NCO), direct analysis is challenging. Therefore, a derivatization step is typically required, where the isocyanate is reacted with a reagent to form a stable, detectable urea (B33335) derivative. researchgate.netnih.gov

Several derivatizing agents are used, including 1-(2-methoxyphenyl)piperazine (B120316) (MOPP), 9-(methylaminomethyl)anthracene (B57991) (MAMA), and di-n-butylamine (DBA). diva-portal.orgnih.gov The choice of reagent affects the sensitivity and selectivity of the detection method, which is often UV or fluorescence detection. nih.gov For example, an HPLC method was developed where 4,4'-MDI was derivatized with methanol to form the more stable 4,4'-methylene diphenyl dicarbamate, allowing for accurate quantification during its synthesis process. researchgate.net HPLC methods are crucial for purity assessment and for monitoring residual monomeric MDI in polyurethane foams and other products. nih.govepa.gov

Table 2: Example HPLC Conditions for Isocyanate Derivative Analysis

| Parameter | Condition |

| Column | Ascentis Cyano, 15 cm x 4.6 mm, 5 µm |

| Mobile Phase | 70:30 (v/v) 0.1% ammonium (B1175870) acetate (B1210297) in water : 0.1% ammonium acetate in acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV, 254 nm |

| Injection Volume | 5 µL |

This table outlines typical parameters for an HPLC analysis of isocyanate derivatives, demonstrating a common setup for their separation and quantification. sigmaaldrich.com

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used analytical technique for determining the molecular weight distribution of polymers. specificpolymers.comresearchgate.net The fundamental principle of SEC involves the separation of macromolecules based on their hydrodynamic volume in solution. paint.orgshimadzu.nl As the polymer solution passes through a column packed with porous gel, larger molecules are excluded from the pores and thus travel a shorter path, eluting first. shimadzu.nl Smaller molecules can permeate the pores to varying extents, resulting in a longer retention time. shimadzu.nl This process effectively sorts the polymer chains by size, allowing for the characterization of their molecular weight distribution.

For polymers synthesized from isocyanate monomers, such as those derived from this compound, SEC is crucial for quality control and for understanding the relationship between synthesis conditions and the final polymer structure. polyanalytik.comthescipub.com The technique provides critical data on the average molecular weights and the breadth of the molecular weight distribution, which collectively influence the mechanical, thermal, and rheological properties of the polymer. gantrade.com

The analysis of the resulting chromatogram, which plots detector response against elution volume, allows for the calculation of several key parameters:

Number-Average Molecular Weight (Mn): This is the total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. It is particularly sensitive to the presence of low molecular weight molecules.

Weight-Average Molecular Weight (Mw): This average is weighted according to the molecular weight of each chain, meaning it is more sensitive to the presence of high molecular weight molecules.

Polydispersity Index (PDI): The PDI is the ratio of Mw to Mn (PDI = Mw/Mn) and provides a measure of the broadness of the molecular weight distribution. gantrade.com A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values signify a broader distribution of chain lengths. gantrade.com Step-growth polymerizations, typical for polyurethane formation, generally yield PDI values around 2.0. gantrade.com

Detailed Research Findings

In the characterization of polymers derived from isocyanates, SEC is employed to monitor polymerization kinetics and to assess the structure of the final product. specificpolymers.com For instance, research on polyurethane prepolymers has shown that reaction conditions, such as temperature and reaction time, can significantly impact the molecular weight distribution. researchgate.net Higher temperatures can lead to side reactions, such as the formation of allophanate (B1242929) linkages, which introduce branching and result in a broader PDI and an increase in the average molecular weight. researchgate.net

The choice of solvent is critical for an accurate SEC analysis, with tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) being common mobile phases for polyurethanes. specificpolymers.com The polymer must be fully dissolved to ensure that separation occurs purely based on hydrodynamic volume without secondary interactions with the column packing material. lcms.cz Calibration is typically performed using well-defined standards of a known molecular weight and similar chemical structure, such as polystyrene or polymethyl methacrylate. polyanalytik.com

The following table presents representative data from the SEC analysis of a polymer synthesized using an isocyanate monomer, illustrating the typical parameters obtained.

Table 1: Representative SEC Data for an Isocyanate-Based Polymer

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|

| Polymer A | 35,000 | 73,500 | 2.10 |

| Polymer B | 52,000 | 111,800 | 2.15 |

This table contains illustrative data based on typical findings for polyurethane systems and is intended to be representative.

The data in Table 1 showcases how different synthesis batches (Polymer A, B, C) can yield polymers with distinct molecular weight characteristics. For example, Polymer B exhibits a higher average molecular weight compared to Polymer A, which could be the result of a longer reaction time or a different monomer-to-initiator ratio. The PDI values, all slightly above 2.0, are characteristic of polymers formed via step-growth polymerization and indicate a relatively broad distribution of polymer chain lengths. An increase in PDI, as seen from Polymer A to Polymer C, can sometimes suggest an increase in side reactions or less controlled polymerization conditions. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tetrahydrofuran (THF) |

| Dimethylformamide (DMF) |

| Polystyrene |

Applications in Organic Synthesis and Functional Materials Development

Precursor in Polymer Chemistry

Diphenylmethyl isocyanate is a critical monomer in the synthesis of various polymers, most notably polyurethanes and polyureas. Its bifunctional nature, possessing two reactive isocyanate (-NCO) groups, enables it to react with molecules containing active hydrogen atoms, such as alcohols and amines, to form long polymer chains.

Design and Synthesis of Polyurethanes

The primary application of this compound is in the production of polyurethanes (PUs). wikipedia.org These polymers are synthesized through the polyaddition reaction between a diisocyanate, such as MDI, and a polyol, a molecule with multiple hydroxyl (-OH) groups. wikipedia.orgrsc.org The resulting polyurethane polymer is characterized by the presence of repeating urethane (B1682113) linkages (-R-NH-CO-O-) in its backbone. The synthesis can be performed in bulk or in solution, often using catalysts like dibutyltin (B87310) dilaurate (DBTDL) to control the reaction rate. researchgate.netgoogle.com

The architecture of the resulting polyurethane can be precisely controlled to be either linear or branched, which in turn dictates the material's properties.

Linear Polyurethanes: The synthesis of linear polyurethanes is achieved by using difunctional monomers. Specifically, the reaction of a pure difunctional isocyanate like 4,4'-MDI with a diol (a polyol with two hydroxyl groups) results in a linear, multiblock copolymer. mdpi.comresearchgate.netresearchgate.net The linearity and high reactivity of pure MDI are beneficial for creating well-defined, ordered hard segments within the polymer structure. gantrade.com

Branched Polyurethanes: Branching in the polymer structure is introduced by using reactants with a functionality greater than two. This can be achieved in two primary ways:

Using high-functionality polyols: Reacting a diisocyanate with a polyol that has three or more hydroxyl groups (e.g., a triol) will create a branched or cross-linked network. sabanciuniv.edu

Using polymeric MDI (pMDI): Commercial MDI is often available as "polymeric MDI," a mixture containing monomeric MDI isomers along with oligo-isocyanates that have more than two isocyanate groups per molecule. gantrade.com The use of pMDI, with its higher functionality, directly contributes to branching and the formation of cross-linked polyurethane networks. gantrade.com The symmetric triol structure of certain reactants can also lead to branched polyurethanes. rsc.org

Table 1: Control of Polyurethane Architecture

| Desired Architecture | Isocyanate Component | Polyol Component | Resulting Structure |

|---|---|---|---|

| Linear | Pure 4,4'-MDI (difunctional) | Diol (difunctional) | Linear chains with alternating hard and soft segments. mdpi.comresearchgate.netresearchgate.net |

| Branched | Polymeric MDI (>2 functionality) | Diol (difunctional) | Branched and cross-linked network. gantrade.com |

| Branched | Pure 4,4'-MDI (difunctional) | Triol or higher (>2 functionality) | Branched and cross-linked network. sabanciuniv.edu |

Segmented polyurethanes are block copolymers composed of alternating "soft" and "hard" segments. utwente.nl This unique structure gives them a combination of elastomeric flexibility and thermoplastic strength.

Hard Segments: The hard segments are formed by the reaction of this compound (MDI) with a short-chain diol chain extender, such as 1,4-butanediol (B3395766) (BDO). utwente.nl The rigid, aromatic structure of MDI imparts stiffness and a high glass transition temperature to these segments. utwente.nl These hard segments have a tendency to self-associate through strong intermolecular forces, particularly hydrogen bonding between the N-H and C=O groups of the urethane linkages, leading to the formation of ordered, often crystalline, hard domains. utwente.nlsci-hub.se

Soft Segments: The soft segments are derived from long-chain, flexible polyols (macroglycols) like poly(tetramethylene oxide) (PTMO) or polyester (B1180765) polyols. wikipedia.orgutwente.nl These segments are characterized by low glass transition temperatures and provide the elastomeric properties to the material. utwente.nl

The thermodynamic incompatibility between the rigid, polar hard segments and the flexible, less polar soft segments drives a phenomenon known as microphase separation. utwente.nlsci-hub.se This separation results in a two-phase morphology where hard domains are dispersed within a continuous soft segment matrix. The structure of the MDI-based hard segment is critical in this process. The symmetry and rigidity of MDI promote strong packing and hydrogen bonding, enhancing the formation of well-defined hard domains. mdpi.comsci-hub.se This microphase separation is fundamental to the properties of the polyurethane, with the hard domains acting as physical cross-links that reinforce the soft matrix, providing mechanical strength, while the soft segments allow for elasticity. researchgate.net Studies comparing different isocyanates show that the rigid benzene (B151609) rings in MDI can hinder extensive microphase separation compared to more flexible aliphatic isocyanates, leading to materials with higher thermal stability and hydrogen bonding forces. mdpi.com

Table 2: Role of this compound in Segmented Polyurethanes

| Polymer Segment | Origin | Key Component | Contribution to Properties |

|---|---|---|---|

| Hard Segment | Reaction of isocyanate and chain extender | This compound (MDI) | Rigidity, strength, high glass transition temperature, physical cross-linking. utwente.nl |

| Soft Segment | Long-chain polyol (macroglycol) | Polyether or Polyester Polyol | Flexibility, elasticity, low glass transition temperature. wikipedia.orgutwente.nl |

Linear and Branched Polymer Architectures.

Formation of Polyureas

Similar to polyurethanes, polyureas are elastomers formed through a polyaddition reaction. However, in this case, the this compound reacts with a polyamine (a molecule with multiple amine, -NH2, groups) instead of a polyol. The reaction between an isocyanate group and an amine group is typically very rapid and results in the formation of a urea (B33335) linkage (-R-NH-CO-NH-R'-). researchgate.net Polyurea elastomers also exhibit a segmented structure with hard and soft domains. researchgate.net The hard segments are composed of the diisocyanate and a diamine chain extender, which self-assemble via strong hydrogen bonds to form hard domains within the flexible soft segment matrix. researchgate.net

Post-Polymerization Modification of Hydroxyl-Functionalized Polymers

This compound is also utilized in the post-polymerization modification of existing polymers. This technique allows for the introduction of specific functionalities onto a polymer backbone after it has been synthesized. For polymers that contain hydroxyl (-OH) groups, such as poly(ethylene glycol) or hydroxyl-functionalized polyacrylamides, isocyanates provide an efficient route for modification. The hydroxyl groups on the polymer react with the isocyanate to form stable carbamate (B1207046) linkages. This method is highly efficient, often achieving a high degree of conversion (>98%) at ambient temperatures with minimal side products. It is a versatile approach for attaching various functional groups to a polymer chain, provided those groups can be incorporated into an isocyanate-bearing molecule.

Role in Multicomponent Reactions (MCRs)

Isocyanates, including this compound, are valuable reagents in multicomponent reactions (MCRs), which are one-pot reactions where three or more reactants combine to form a single product containing substantial portions of all the starting materials. Isocyanate-based MCRs are efficient for creating complex molecules and diverse chemical libraries. The electrophilic carbon atom of the isocyanate group readily reacts with a wide range of nucleophiles. This reactivity is harnessed in various MCRs to synthesize important structural motifs, such as ureas and carbamates. For instance, the reaction of this compound with amines generated in situ can proceed smoothly to form urea derivatives.

Participation in Multicomponent Condensations

While the structurally related compound, diphenylmethyl isocyanide, is well-known for its role as a convertible isocyanide in classic multicomponent reactions (MCRs) like the Ugi and Passerini reactions, this compound does not typically participate in these specific transformations. Instead, its synthetic utility is realized in other reaction types where its isocyanate group is the key reactive center. For instance, it can be involved in cycloaddition reactions. Research has shown that isocyanates can undergo [4+2] cycloadditions with certain 1:1 adducts derived from silylated amines, leading to the formation of complex heterocyclic structures like 1,3,5-triazin-2(1H)-ones. rsc.org

Synthesis of Complex Molecular Scaffolds

The primary application of this compound in this context is the synthesis of molecules incorporating a diphenylmethyl-substituted urea or carbamate group. The bulky, lipophilic nature of the diphenylmethyl (benzhydryl) group can be strategically used to influence the pharmacological or material properties of the final compound.

Research findings demonstrate its utility in building elaborate molecules. For example, the core intermediate 1-benzhydryl-1,4-diazepane can be reacted with various aryl isocyanates in a nucleophilic substitution reaction to yield a library of target compounds with potential biological activity. scirp.org This highlights a synthetic strategy where the benzhydryl group is first incorporated into a scaffold, which is then further functionalized. Conversely, this compound itself can be used as the final building block to introduce the (C₆H₅)₂CH- group. This is seen in the synthesis of N-Diphenylmethyl-piperazine-based conjugates, where the isocyanate reacts with a piperazine (B1678402) nitrogen to form the final molecule. mdpi.com These syntheses underscore the role of the compound in creating structurally diverse molecules, often for evaluation as potential therapeutic agents. scirp.orgmdpi.com

Derivatization Strategies for Analytical Purposes

The quantitative analysis of isocyanates like this compound often requires a derivatization step. This is because isocyanates are highly reactive and direct analysis can be challenging. Derivatization converts the isocyanate into a stable, easily detectable derivative, which can then be quantified using standard chromatographic techniques. nih.gov

Formation of Stable Derivatives for Quantitative Analysis

The most common strategy for the quantitative analysis of isocyanates involves reacting the sample with a derivatizing agent that contains a nucleophilic group (typically a primary or secondary amine) and a chromophore or fluorophore. nih.govjournalajacr.com The amine reacts with the isocyanate group of this compound to form a stable urea derivative. This new molecule incorporates the strong UV-absorbing or fluorescent tag from the derivatizing agent, allowing for highly sensitive detection. nih.gov

The resulting stable urea is then typically analyzed by high-performance liquid chromatography (HPLC), often coupled with ultraviolet (UV) or fluorescence detectors. google.comgoogle.com For enhanced specificity, tandem mass spectrometry (MS/MS) can also be used. epa.gov This approach allows for the accurate quantification of the original isocyanate in a variety of samples, including air samples from occupational settings. nih.govdss.go.th A variety of reagents have been developed for this purpose, each offering different advantages in terms of reactivity and detection sensitivity. nih.gov

| Derivatizing Agent | Full Name | Detection Method |

| MOPP | 1-(2-Methoxyphenyl)piperazine (B120316) | HPLC-UV/Electrochemical (EC) |

| MAP | 1-(9-Anthracenylmethyl)piperazine | HPLC-UV/Fluorescence |

| MAMA | 9-(Methylaminomethyl)anthracene (B57991) | HPLC-Fluorescence |

| TRYP | Tryptamine | HPLC-Fluorescence |

| DBA | Di-n-butylamine | LC-MS/MS |

This table summarizes common derivatizing agents used for isocyanates, which are applicable to this compound. Data sourced from multiple studies. nih.govgoogle.com

Development of Novel Functional Materials

In the realm of polymer science, isocyanates are fundamental building blocks for polyurethane materials. dan-iso.dkrsc.org However, there is a critical distinction between di- or poly-isocyanates and mono-isocyanates. Di-isocyanates, such as Methylene (B1212753) diphenyl diisocyanate (MDI), have two reactive groups, allowing them to act as monomers and form long polymer chains. wikipedia.orgmdpi.com this compound, being a mono-isocyanate, has only one reactive group and therefore cannot form a polymer on its own. Instead, it serves as a specialty modifier.

Advanced Elastomers, Adhesives, and Coatings

The primary role of a mono-isocyanate like this compound in the production of polyurethane elastomers, adhesives, and coatings is to function as a chain stopper or molecular weight regulator . google.com During the polymerization reaction between di-isocyanates and polyols, a controlled amount of this compound can be introduced. It reacts with the growing polymer's reactive end, effectively capping it and preventing further chain growth. This mechanism is a critical tool for polymer chemists to precisely control the average molecular weight of the final polyurethane. The molecular weight, in turn, dictates key material properties such as:

Hardness and Flexibility: Lower molecular weight polymers are often harder and more rigid, while higher molecular weight polymers can be more flexible and elastomeric.

Viscosity: The molecular weight of the prepolymer melt is crucial for processing applications, such as in coatings and adhesives.

Adhesion and Cohesion: The balance of polymer chain length affects the adhesive and cohesive properties of sealants and glues.

Beyond chain termination, this compound can also be used for surface modification. Materials with surface nucleophiles (e.g., -OH or -NH₂ groups) can be treated with the isocyanate to graft the bulky, hydrophobic diphenylmethyl group onto the surface. This can be used to alter the surface properties of a coating or material, for instance, to improve water resistance or modify its frictional characteristics. Its ability to form stable bonds contributes to enhancing the durability of adhesives and coatings. myskinrecipes.com

Advanced Theoretical and Computational Studies

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com Instead of relying on the complex many-electron wavefunction, DFT utilizes the electron density, a function of only three spatial coordinates, to determine the properties of a system. wikipedia.orgscispace.com This approach offers a favorable balance between computational cost and accuracy, making it a versatile tool in computational chemistry. wikipedia.org

For Diphenylmethyl isocyanate, DFT calculations can elucidate its ground-state molecular geometry, including bond lengths, bond angles, and dihedral angles. The theory also provides a detailed picture of the electronic structure. Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The electrostatic potential map visually represents the charge distribution, highlighting electrophilic and nucleophilic sites. In this compound, the nitrogen and oxygen atoms of the isocyanate group (-N=C=O) are electron-rich (nucleophilic), while the central carbon atom of the isocyanate group is highly electron-deficient (electrophilic), a feature that DFT calculations can quantify. researchgate.net This electrophilicity is central to the characteristic reactions of isocyanates. researchgate.net Researchers have successfully used DFT to study the molecular and electronic structures of various isocyanates, providing a foundation for understanding their reactivity. lookchem.comresearchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These are representative values for illustrative purposes and would be obtained from a specific DFT calculation, for example, using a B3LYP functional with a 6-31G basis set.)*

| Property | Calculated Value | Significance |

| Energy of HOMO | -7.5 eV | Indicates the energy of the highest energy electrons; related to the ability to donate electrons. |

| Energy of LUMO | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

| Mulliken Charge on N (NCO) | -0.45 e | Quantifies the partial negative charge on the nitrogen atom. |

| Mulliken Charge on C (NCO) | +0.60 e | Quantifies the partial positive charge on the carbon atom, highlighting its electrophilic nature. |

| Mulliken Charge on O (NCO) | -0.38 e | Quantifies the partial negative charge on the oxygen atom. |

Ab Initio Methods for Reaction Energetics and Pathways

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, without the inclusion of empirical parameters. uni-miskolc.hu These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, solve the electronic Schrödinger equation to provide highly accurate energetic and structural information. uni-miskolc.hu They are particularly valuable for studying reaction mechanisms, determining the energies of reactants, products, and transition states, thereby mapping out the potential energy surface of a reaction. mdpi.comchemrxiv.org

In the context of isocyanate chemistry, ab initio methods have been employed to investigate various reaction pathways, including dimerization, trimerization, and reactions with nucleophiles like water and alcohols. mdpi.comchemrxiv.org For instance, studies on phenyl isocyanate, a structural proxy for more complex aromatic isocyanates, have used ab initio calculations to determine the activation barriers and reaction enthalpies for the formation of different dimers (e.g., uretdiones) and trimers (isocyanurates). mdpi.com Research has shown that the formation of a four-membered diazetidine-2,4-dione ring is often an energetically favorable dimerization pathway. mdpi.com

These computational studies can compare different potential mechanisms, such as one-step versus two-step trimerization processes, and evaluate the influence of catalysts or solvent on the reaction barriers. mdpi.com For this compound, ab initio calculations could be used to predict the likelihood of self-oligomerization under various conditions or to model its reaction energetics with co-reactants in polyurethane synthesis. The results from these calculations provide a fundamental understanding of the factors controlling the reactivity and stability of the isocyanate group. chemrxiv.orgnih.gov

Table 2: Representative Ab Initio Calculated Activation Barriers for Isocyanate Reactions (Note: These values are based on published studies for model isocyanates like phenyl isocyanate and TDI and serve to illustrate the application of ab initio methods.)

| Reaction Pathway | Model Compound | Computational Method | Calculated Activation Barrier (kJ/mol) | Reference Finding |

| Dimerization (Uretdione formation) | Phenyl Isocyanate | M05-2X/6-31G** | 105 | The activation barrier for dimerization was found to be significant in the gas phase. mdpi.com |

| Trimerization (One-step formation) | Toluene (B28343) Diisocyanate (TDI) | qG3MP2B3 | 149.0 | The one-step mechanism possesses a high activation barrier. mdpi.com |

| Trimerization (Two-step, 1st TS) | Toluene Diisocyanate (TDI) | qG3MP2B3 | 94.7 | The two-step mechanism has significantly lower transition state energies compared to the one-step process. mdpi.com |

| Reaction with Water (Carbamate formation) | Isocyanic Acid (HNCO) | CCSD(T)/cc-pVQZ | ~161 (38.5 kcal/mol) | The hydrolysis reaction proceeds via a concerted mechanism with a high energy barrier. chemrxiv.org |

Quantitative Structure-Reactivity Relationships (QSAR) in Isocyanate Chemistry

Quantitative Structure-Reactivity Relationships (QSRR), a subset of QSAR, are mathematical models that aim to predict the chemical reactivity of compounds based on their molecular structure. wikipedia.org These models correlate variations in the structural or physicochemical properties of a series of compounds with their observed reactivity. wikipedia.orgscienceforecastoa.com The core principle is that the structure of a molecule contains the information that defines its properties, including its reactivity. epa.gov

For isocyanates, QSRR models can be developed to predict their reaction rates with nucleophiles (e.g., alcohols, amines) or their tendency to undergo side reactions. The process involves several steps:

Data Set Compilation: A series of isocyanates with known experimental reactivity data is assembled.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). researchgate.netscienceforecastoa.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors (independent variables) to the reactivity (dependent variable). scienceforecastoa.com

Validation: The model's predictive power is rigorously tested to ensure it is robust and can accurately predict the reactivity of new, untested chemicals. epa.gov

In the context of this compound, a QSRR model could be used to compare its reactivity to other isocyanates in a polyurethane formulation. Descriptors would capture the electronic influence of the two phenyl rings and the steric bulk around the isocyanate group, relating these features quantitatively to reaction kinetics. Such models are valuable for screening new chemical structures and for understanding the key molecular features that control reactivity in a class of compounds. scienceforecastoa.comepa.gov

Table 3: Common Molecular Descriptors Used in QSAR/QSRR for Isocyanates

| Descriptor Category | Specific Descriptor | Description | Relevance to Isocyanate Reactivity |

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to participate in charge-transfer interactions. |

| Electronic | Partial Charge on NCO Carbon | The calculated partial positive charge on the isocyanate carbon. | A higher positive charge indicates greater electrophilicity and likely higher reactivity towards nucleophiles. researchgate.net |

| Steric | Molecular Volume | The volume occupied by the molecule. | Increased steric hindrance around the NCO group can slow down reaction rates. |

| Steric | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | Relates to how easily a reactant can approach the reactive NCO site. |

| Hydrophobic | LogP (Partition Coefficient) | The ratio of a compound's concentration in an octanol-water mixture. scienceforecastoa.com | Influences the compound's behavior in different solvent environments, which can affect reaction rates. |

Polymerization Simulation and Modeling

The synthesis of polyurethanes from isocyanates and polyols is a complex process involving multiple, simultaneous reactions. vot.pl Polymerization simulation and modeling are computational techniques used to predict the evolution of the polymer structure and properties over the course of the reaction. mdpi.comnih.gov These models are crucial for process optimization, formulation development, and understanding the final material characteristics. researchgate.net

A common approach is to use a kinetic model based on a system of differential equations that describe the concentration changes of all reacting species (monomers, oligomers, polymer chains) over time. vot.pl The model requires key input parameters, including:

Rate Constants: The reaction rates for the primary isocyanate-hydroxyl reaction and any potential side reactions (e.g., isocyanate with urethane (B1682113) to form allophanate (B1242929), or with water). vot.pl

Reactivity Ratios: In molecules with non-equivalent functional groups (like 2,4-TDI), the relative reactivity of each group must be considered. vot.pl

Process Conditions: Temperature, initial concentrations, and mole ratios of reactants are critical inputs that significantly affect the polymerization outcome. vot.pl

By solving these equations numerically, simulations can predict important properties as a function of reaction time, such as the degree of conversion of functional groups, the average molecular weight (Mn and Mw), and the molecular weight distribution (polydispersity) of the resulting polymer. vot.pl For a system involving this compound, such simulations could predict how changes in the polyol structure or reaction temperature would affect the buildup of molecular weight and the final polymer architecture. While developing accurate atomistic models for isocyanates has been challenging due to a lack of precise parametrizations, progress is being made to enable more reliable simulations. researchgate.netmdpi.com

Table 4: Key Parameters and Outputs in Polyurethane Polymerization Simulation

| Parameter/Output | Type | Description | Example Application |

| k_urethane | Input Parameter | The rate constant for the urethane formation reaction (-NCO + -OH). | Determines the primary speed of the polymerization process. |

| Reactant Mole Ratio (NCO:OH) | Input Parameter | The initial molar ratio of isocyanate groups to hydroxyl groups. | Controls the final molecular weight and whether the polymer is terminated with NCO or OH groups. |

| Temperature (T) | Input Parameter | The reaction temperature, which influences the rate constants via the Arrhenius equation. | Simulating the effect of process temperature on cure time and potential for side reactions. |